ethyl 2-[4-(3-chlorophenyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[4-(3-chlorophenyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetate is a complex organic compound with a unique tricyclic structure. This compound is characterized by the presence of a chlorophenyl group, a dimethyl group, and an ethyl ester moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-(3-chlorophenyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tricyclic core: This step involves the cyclization of appropriate precursors under controlled conditions to form the tricyclic structure.
Introduction of the chlorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the intermediate compound to introduce the ethyl ester moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(3-chlorophenyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[4-(3-chlorophenyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[4-(3-chlorophenyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-[4-(3-chlorophenyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetate can be compared with other similar compounds, such as:
- Ethyl 13-(4-chlorophenyl)-11-methyl-6-oxo-5-phenyl-8-thia-3,4,5,10-tetraazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene-12-carboxylate
- 10-(4-Chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^2,7]trideca-2,4,6-triene-11-thione
These compounds share structural similarities but differ in specific functional groups and overall molecular architecture, which can lead to differences in their chemical and biological properties.
Properties
Molecular Formula |
C21H21ClN2O5S |
---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
ethyl 2-[4-(3-chlorophenyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetate |
InChI |
InChI=1S/C21H21ClN2O5S/c1-4-28-16(25)10-23-19-17(14-9-21(2,3)29-11-15(14)30-19)18(26)24(20(23)27)13-7-5-6-12(22)8-13/h5-8H,4,9-11H2,1-3H3 |
InChI Key |
LYLFUYLSMBIMCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=C(C3=C(S2)COC(C3)(C)C)C(=O)N(C1=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.